molecular formula C20H22N6O2 B11187691 1-methyl-3-(1-(5-methylpyrazine-2-carbonyl)piperidin-3-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one

1-methyl-3-(1-(5-methylpyrazine-2-carbonyl)piperidin-3-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B11187691
M. Wt: 378.4 g/mol
InChI Key: QTNKFRNKOCDAAX-UHFFFAOYSA-N
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Description

1-METHYL-3-[1-(5-METHYLPYRAZINE-2-CARBONYL)PIPERIDIN-3-YL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that features a unique combination of functional groups, including a pyrazine ring, a piperidine ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-3-[1-(5-METHYLPYRAZINE-2-CARBONYL)PIPERIDIN-3-YL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazine and piperidine intermediates, followed by their coupling with the triazole moiety. Common reagents used in these reactions include hydrazine, methanesulfonic acid, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-3-[1-(5-METHYLPYRAZINE-2-CARBONYL)PIPERIDIN-3-YL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-METHYL-3-[1-(5-METHYLPYRAZINE-2-CARBONYL)PIPERIDIN-3-YL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-METHYL-3-[1-(5-METHYLPYRAZINE-2-CARBONYL)PIPERIDIN-3-YL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-METHYL-3-[1-(5-METHYLPYRAZINE-2-CARBONYL)PIPERIDIN-3-YL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is unique due to its combination of pyrazine, piperidine, and triazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H22N6O2

Molecular Weight

378.4 g/mol

IUPAC Name

2-methyl-5-[1-(5-methylpyrazine-2-carbonyl)piperidin-3-yl]-4-phenyl-1,2,4-triazol-3-one

InChI

InChI=1S/C20H22N6O2/c1-14-11-22-17(12-21-14)19(27)25-10-6-7-15(13-25)18-23-24(2)20(28)26(18)16-8-4-3-5-9-16/h3-5,8-9,11-12,15H,6-7,10,13H2,1-2H3

InChI Key

QTNKFRNKOCDAAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCCC(C2)C3=NN(C(=O)N3C4=CC=CC=C4)C

Origin of Product

United States

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